molecular formula C9H19N3O B090361 N,N-Diethylpiperazine-1-carboxamide CAS No. 119-54-0

N,N-Diethylpiperazine-1-carboxamide

Cat. No.: B090361
CAS No.: 119-54-0
M. Wt: 185.27 g/mol
InChI Key: IWJSZNIFIDAYDY-UHFFFAOYSA-N
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Description

N,N-Diethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Androgen Receptor Antagonist Activities : N-arylpiperazine-1-carboxamide derivatives have been studied for their potential in acting as androgen receptor (AR) antagonists, which could be useful in treating prostate cancer (Kinoyama et al., 2005).

  • Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging the IRAK4 enzyme, which is significant in neuroinflammation (Wang et al., 2018).

  • Endosomolytic Properties of Poly(amido-amine)s : Research on poly(amido-amine)s carrying carboxamide groups has revealed their potential in endosomolytic applications, which is critical for the delivery of therapeutic agents (Ferruti et al., 2000).

  • Potential Treatment of HIV : N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and evaluated for their potential in treating HIV (Weng et al., 2011).

  • Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, including carboxamides, were identified as selective antagonists for alpha 1-adrenoceptor, which is relevant in treating conditions like urinary tract disorders (Elworthy et al., 1997).

  • Molecular and Biomolecular Spectroscopy : Studies on the spectroscopic properties of N,N-diethyl-4-methylpiperazine-1-carboxamide, including FTIR, FT-RAMAN, and NMR spectra, provide insights into its molecular structure and potential applications in material science (Muthu & Elamurugu Porchelvi, 2013).

  • Insect Repellent Research : Studies on the carboxamide N, N-di-ethyl-meta-toluamide (DEET) and related compounds highlight their potential as effective insect repellents (Grant et al., 2020).

  • Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide has been identified as an effective and environmentally friendly corrosion inhibitor for mild steel in acidic media (Dewangan et al., 2022).

  • NK1 Receptor Antagonism : Discovery and pharmacological characterization of certain piperazine-1-carboxamide derivatives as potent NK1 receptor antagonists, useful in treating conditions like depression and anxiety (Di Fabio et al., 2009).

  • Synthesis and Biological Evaluation : Synthesis of diverse carboxamide derivatives for various biological applications, including their potential as anti-inflammatory and analgesic agents (Grossi et al., 2005).

Properties

IUPAC Name

N,N-diethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSZNIFIDAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152284
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-54-0
Record name N,N-Diethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylpiperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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